molecular formula C24H28N2O3S B2441210 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 872206-83-2

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2441210
CAS No.: 872206-83-2
M. Wt: 424.56
InChI Key: FOEZDKGRHMLLDF-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a chemically synthesized, selectively substituted quinoline compound offered for research and development purposes. This compound is part of a class of quinoline derivatives that are of significant interest in medicinal chemistry and drug discovery, particularly for the exploration of novel therapeutic agents . Its molecular structure incorporates a quinoline core that is functionalized with an ethoxy group, a 4-methylbenzenesulfonyl (tosyl) group, and a 3-methylpiperidine moiety. The integration of the piperidine ring places it within a broad category of nitrogen-containing heterocycles that are frequently investigated for their diverse biological activities . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or a target molecule for biological screening. Substituted quinoline scaffolds are extensively studied in pharmaceutical research for their wide range of potential bioactivities. Furthermore, the presence of the sulfonyl group can be crucial for molecular interactions with biological targets, making such compounds valuable for developing enzyme inhibitors or receptor modulators . Researchers utilize this complex structure to investigate structure-activity relationships (SAR), particularly in the development of compounds targeting specific disease pathways. Related quinoline and piperazine/piperidine-based structures have been explored for applications in areas such as angiogenesis inhibition and metabolic diseases, highlighting the research relevance of this chemical class . Note on Use: This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-29-19-9-12-22-21(14-19)24(26-13-5-6-18(3)16-26)23(15-25-22)30(27,28)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZDKGRHMLLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group on the quinoline core.

    Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline may act as an enzyme inhibitor. The mechanism likely involves binding to specific enzymes or receptors, thereby inhibiting their activity. This property makes it a promising candidate for further investigation in the treatment of diseases such as cancer and infectious diseases.

Anticancer Properties

Quinoline derivatives, including this compound, have shown significant anticancer activity. Studies suggest that they can inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK. These findings highlight the potential of this compound in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions such as temperature, solvent choice, and pH are crucial for optimizing yields.

Comparative Analysis with Related Compounds

Compound NameKey DifferencesPotential Impact
6-Methoxy-3-(4-methylbenzenesulfonyl)quinolineLacks the piperidinyl groupMay exhibit different biological activity due to missing functionality
3-(4-Methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinolineLacks the ethoxy groupAltered reactivity and solubility compared to the target compound
6-Methoxy-4-(3-methylpiperidin-1-yl)quinolineLacks the sulfonyl groupDifferent stability and solubility properties

This table illustrates how the unique combination of substituents in this compound provides distinct chemical reactivity and biological properties compared to related compounds.

Case Studies

Several studies have explored the biological activity of related compounds, emphasizing their potential therapeutic applications:

  • Anticancer Activity : Research has demonstrated that quinoline derivatives can effectively inhibit various cancer cell lines, suggesting a viable pathway for drug development.
  • Antimicrobial Studies : Investigations into the antimicrobial properties of similar compounds have shown promise in combating resistant strains of bacteria.

These case studies underscore the importance of ongoing research into the pharmacological effects of this compound, paving the way for novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The ethoxy and methylpiperidinyl groups may enhance its binding affinity to biological targets, while the tosyl group can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of ethoxy, methylpiperidinyl, and tosyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Its unique structure, featuring an ethoxy group, a methylpiperidinyl moiety, and a sulfonyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S, with a molecular weight of 428.65 g/mol. The compound features:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Methylpiperidinyl moiety : Contributes to receptor binding and enzyme inhibition.
  • Benzenesulfonyl group : May enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that this compound shows promising results as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, indicating potential applications in treating infections.

2. Anticancer Properties

The compound has been investigated for its antiproliferative effects in cancer cell lines. Preliminary assays suggest that it may inhibit cancer cell growth through various mechanisms, including:

  • Enzyme Inhibition : The compound likely acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that it may trigger programmed cell death in tumor cells.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity.
  • Disruption of Cellular Processes : By inhibiting key enzymes or pathways, it can disrupt normal cellular functions in target organisms or cancer cells.

Case Studies

Several studies have explored the biological activities of related compounds within the quinoline family, providing insights into the potential of this compound.

StudyFocusFindings
AntimicrobialDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Cancer TherapyShowed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin.
Enzyme InhibitionIdentified as a potential inhibitor of key enzymes involved in cancer progression.

Q & A

Basic: What are the key synthetic strategies for preparing 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline?

Answer:
The synthesis of this quinoline derivative typically involves multi-step functionalization. Key strategies include:

  • Quinoline Core Construction : Starting with halogenated quinoline intermediates (e.g., 4-halo-6-fluoro-7-alkoxyquinolines) for nucleophilic substitution at the 3- and 4-positions .
  • Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via sulfonic acid derivatives under basic conditions (e.g., using toluenesulfonyl chloride in the presence of pyridine) .
  • Piperidine Substitution : Reacting 3-methylpiperidine with halogenated intermediates (e.g., 4-chloroquinoline) under Buchwald-Hartwig amination or SNAr conditions .
  • Ethoxy Group Installation : Alkylation at the 6-position using ethyl bromide or iodide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Critical Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ethoxy (C-O stretch at ~1250 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Ethoxy protons appear as a quartet at δ ~1.3–1.5 ppm (CH₂CH₃) and a triplet at δ ~4.0–4.2 ppm (OCH₂). Piperidine protons show complex splitting due to chair conformations .
    • ¹³C NMR : Quinoline carbons resonate at δ ~145–160 ppm, while sulfonyl carbons appear at δ ~125–140 ppm .
  • X-ray Crystallography : Resolve spatial arrangement and confirm substituent positions (e.g., dihedral angles between quinoline and piperidine rings) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS molecular ion at m/z 466.215 ).

Advanced: How can researchers optimize reaction conditions when synthesizing this compound with conflicting yield data in literature?

Answer:
Conflicting yields often arise from solvent polarity, temperature control, or catalyst selection. Methodological approaches include:

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent [DMF vs. THF], temperature [80°C vs. 110°C], and catalyst [Pd(OAc)₂ vs. CuI]) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Catalyst Screening : Test palladium vs. copper catalysts for piperidine coupling—Pd(OAc)₂ may improve yields in aryl amination .
  • Solvent-Free Routes : Explore mechanochemical synthesis (ball milling) to enhance selectivity and reduce side reactions .

Case Study : A 2024 patent reported a 68% yield using Pd(OAc)₂ in DMF at 100°C, while a 2021 study achieved 52% with CuI in THF. DoE revealed DMF’s higher polarity stabilizes intermediates, improving yields .

Advanced: What approaches resolve contradictory biological activity data for this compound in anti-inflammatory vs. anticancer assays?

Answer:
Contradictions may stem from assay conditions or target specificity. Strategies include:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects at higher doses .
  • Target Profiling : Use molecular docking (AutoDock Vina) to compare binding affinities for COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .
  • Cell Line Validation : Replicate assays in multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to rule out cell-type-specific responses .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Example : A 2023 study found IC₅₀ = 12 µM for COX-2 inhibition but IC₅₀ = 8 µM for topoisomerase II, suggesting dual activity. Docking simulations confirmed binding to both targets .

Advanced: How can molecular interactions of this compound be analyzed computationally?

Answer:
Computational methods provide insights into binding modes and stability:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with COX-2) for 100 ns to assess conformational stability .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., sulfonyl group’s electron-withdrawing effect on quinoline’s π-system) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., ethoxy group’s role in hydrophobic pocket binding) .
  • ADMET Prediction : Use SwissADME to predict bioavailability, ensuring computational results align with experimental pharmacokinetics .

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